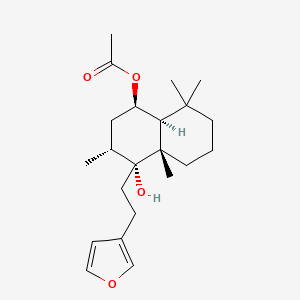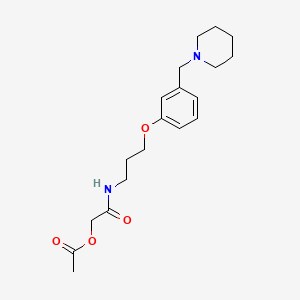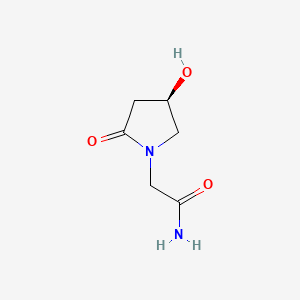
Pexopiprant
Vue d'ensemble
Description
Le Pexopiprant est un antagoniste oral du récepteur 2 de la prostaglandine D2 (DP2), avec une valeur Ki inférieure à 100 nanomolaires . Il est principalement utilisé dans des études liées à l'asthme en raison de sa capacité à inhiber l'action de la prostaglandine D2, qui joue un rôle dans les réponses inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Pexopiprant implique plusieurs étapes, en commençant par des précurseurs chimiques facilement disponiblesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour maintenir des conditions de réaction cohérentes. Des mesures de contrôle qualité sont mises en œuvre pour garantir que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions : Le Pexopiprant subit diverses réactions chimiques, notamment :
Oxydation : Conversion de groupes fonctionnels à des états d'oxydation plus élevés.
Réduction : Réduction de groupes fonctionnels spécifiques pour obtenir les propriétés chimiques souhaitées.
Substitution : Remplacement d'un groupe fonctionnel par un autre pour modifier l'activité du composé.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur de la prostaglandine D2.
Biologie : Investigated for its role in modulating inflammatory responses and immune system functions.
Médecine : Explored as a potential therapeutic agent for asthma and other inflammatory diseases.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la prostaglandine
5. Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur 2 de la prostaglandine D2 (DP2), bloquant ainsi l'action de la prostaglandine D2. Cette inhibition empêche l'activation des voies de signalisation en aval impliquées dans l'inflammation et les réponses immunitaires. Les cibles moléculaires comprennent diverses protéines et enzymes qui médiatisent ces voies .
Composés similaires :
Ramatroban : Un autre antagoniste du DP2 utilisé dans la recherche sur l'asthme.
Fevipiprant : Un antagoniste du DP2 avec des applications similaires dans les maladies inflammatoires.
Unicité du this compound : Le this compound est unique en raison de sa forte affinité pour le récepteur DP2 et de ses puissants effets inhibiteurs. Comparé à des composés similaires, il offre un moyen plus sélectif et efficace de moduler les réponses médiées par la prostaglandine D2 .
Applications De Recherche Scientifique
Pexopiprant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of prostaglandin D2 receptor antagonists.
Biology: Investigated for its role in modulating inflammatory responses and immune system functions.
Medicine: Explored as a potential therapeutic agent for asthma and other inflammatory diseases.
Industry: Utilized in the development of new drugs targeting prostaglandin receptors
Mécanisme D'action
Pexopiprant exerts its effects by binding to the prostaglandin D2 receptor 2 (DP2), thereby blocking the action of prostaglandin D2. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune responses. The molecular targets include various proteins and enzymes that mediate these pathways .
Comparaison Avec Des Composés Similaires
Ramatroban: Another DP2 antagonist used in asthma research.
Fevipiprant: A DP2 antagonist with similar applications in inflammatory diseases.
Uniqueness of Pexopiprant: this compound is unique due to its high affinity for the DP2 receptor and its potent inhibitory effects. Compared to similar compounds, it offers a more selective and effective means of modulating prostaglandin D2-mediated responses .
Propriétés
IUPAC Name |
2-[8-chloro-3-[(4-chlorophenyl)methyl]-4-(difluoromethoxy)-2-ethylquinolin-5-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2F2NO4/c1-2-15-13(9-11-3-5-12(22)6-4-11)20(30-21(24)25)18-16(29-10-17(27)28)8-7-14(23)19(18)26-15/h3-8,21H,2,9-10H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLJEKKWOIJMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC(=C2C(=C1CC3=CC=C(C=C3)Cl)OC(F)F)OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932708-14-0 | |
| Record name | Pexopiprant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932708140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEXOPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJM7982YDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














